Product packaging for Rifabutin (Mycobutin)(Cat. No.:)

Rifabutin (Mycobutin)

Cat. No.: B11935258
M. Wt: 847.0 g/mol
InChI Key: AZFBLLCNOQPJGJ-KJUFURHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rifabutin (Mycobutin) is a useful research compound. Its molecular formula is C46H62N4O11 and its molecular weight is 847.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rifabutin (Mycobutin) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rifabutin (Mycobutin) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H62N4O11 B11935258 Rifabutin (Mycobutin)

Properties

Molecular Formula

C46H62N4O11

Molecular Weight

847.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1

InChI Key

AZFBLLCNOQPJGJ-KJUFURHWSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C

Origin of Product

United States

Mechanism of Antimicrobial Action of Rifabutin

Inhibition of DNA-Dependent RNA Polymerase Activity

Rifabutin's inhibitory action on DNA-dependent RNA polymerase is a well-documented phenomenon, observed in various susceptible bacteria, including strains of Escherichia coli and Bacillus subtilis. wikidoc.orgpfizer.com This targeted inhibition is the cornerstone of its bactericidal activity against a broad spectrum of gram-positive and some gram-negative organisms, most notably Mycobacterium tuberculosis and the Mycobacterium avium complex (MAC). drugbank.comlgmpharma.com

The specificity of rifabutin's action is attributed to its ability to bind to a specific component of the bacterial RNA polymerase enzyme. Research has pinpointed the beta subunit of RNA polymerase as the direct target of rifabutin (B1679326). patsnap.comresearchgate.net The antibiotic fits into a pocket within the beta subunit, deep inside the DNA/RNA channel of the enzyme. researchgate.netnih.gov This binding is a strong and stable interaction that physically obstructs the function of the enzyme. nih.gov Mutations in the rpoB gene, which encodes the beta subunit, can alter the binding site and lead to resistance. patsnap.com

Once bound to the beta subunit, rifabutin disrupts the process of RNA synthesis. It achieves this by sterically blocking the path of the elongating RNA transcript. nih.govmdpi.com This blockage occurs at a very early stage of transcription, preventing the nascent RNA chain from extending beyond a length of two to three nucleotides. nih.govnih.gov This leads to the production of abortive, non-functional RNA fragments and effectively halts the initiation of productive transcription. nih.gov Some studies suggest that rifabutin, unlike other rifamycins (B7979662), may even inhibit the formation of the very first and second phosphodiester bonds in the RNA chain. researchgate.net

A critical feature of rifabutin's therapeutic value is its high specificity for prokaryotic (bacterial) RNA polymerase over its eukaryotic (mammalian) counterpart. drugbank.comlgmpharma.compediatriconcall.com The binding affinity of rifamycins for bacterial RNA polymerase is significantly higher than for the mammalian enzyme. nih.gov This selectivity ensures that rifabutin can effectively inhibit bacterial growth and survival without significantly impacting the host's cellular processes, a key characteristic of a successful antibiotic. wikidoc.orgpfizer.com

FeatureDescription
Target Enzyme DNA-dependent RNA polymerase drugbank.comlgmpharma.com
Binding Site Beta subunit of the enzyme patsnap.comresearchgate.net
Mechanism Steric obstruction of the growing RNA chain nih.govmdpi.com
Effect Inhibition of transcription initiation and production of abortive RNA fragments nih.gov
Selectivity High affinity for bacterial RNA polymerase over mammalian RNA polymerase drugbank.compediatriconcall.com

Antimicrobial Activity Profile and Mechanistic Studies

Spectrum of Activity Against Mycobacterial Species

Rifabutin (B1679326) exhibits a broad spectrum of activity against several mycobacteria, distinguishing itself as a potent therapeutic agent. nih.govpatsnap.com It belongs to the rifamycin (B1679328) class of antibiotics and functions by inhibiting the bacterial DNA-dependent RNA polymerase, an essential enzyme for protein synthesis. patsnap.compediatriconcall.com This action ultimately leads to bacterial cell death. patsnap.com

Mycobacterium tuberculosis

Rifabutin demonstrates significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govoup.com Research indicates that rifabutin is approximately two to four times more active than rifampin against susceptible strains of M. tuberculosis. oup.com In one study, the minimum inhibitory concentrations (MICs) of rifabutin against rifampin-susceptible strains were consistently low, around 0.06 µg/mL. oup.com The minimum bactericidal concentrations (MBCs) were found to be in the range of 0.125-0.25 µg/mL. oup.com Rifabutin has also shown activity against some drug-resistant strains of M. tuberculosis. patsnap.com It is particularly useful in managing tuberculosis in patients co-infected with HIV due to its distinct metabolic pathway. tg.org.aufrontiersin.org

Mycobacterium Avium Complex (MAC)

Rifabutin is notably more active in vitro against the Mycobacterium avium complex (MAC) than rifampin. nih.govoup.com MAC comprises Mycobacterium avium and Mycobacterium intracellulare, which are common causes of disseminated infections in individuals with advanced HIV infection. tg.org.aunih.gov Studies have shown that a high percentage of MAC isolates from HIV-positive individuals are susceptible to rifabutin at clinically achievable concentrations. fda.gov Specifically, in one evaluation, 78% and 82% of 211 MAC isolates had MIC99 values of ≤0.25 µg/mL and ≤1.0 µg/mL, respectively. fda.gov The mechanism of action involves the inhibition of DNA-dependent RNA polymerase in susceptible bacterial strains. fda.govmedscape.com Furthermore, synergistic effects have been observed when rifabutin is combined with other drugs like ethambutol (B1671381) and clarithromycin (B1669154), enhancing its efficacy against MAC. oup.comtandfonline.com

Nontuberculous Mycobacteria (NTM) Beyond MAC

Rifabutin's antimicrobial activity extends to a variety of nontuberculous mycobacteria (NTM) beyond the MAC complex. oup.comoup.com

Contrary to the poor activity of rifampin, rifabutin has demonstrated surprising and potent activity against the Mycobacterium abscessus complex, an intrinsically multidrug-resistant pathogen. researchgate.netasm.orgnih.gov This includes activity against all three subspecies: M. abscessus subsp. abscessus, M. abscessus subsp. bolletii, and M. abscessus subsp. massiliense. asm.org Studies have reported MICs of approximately 3 µg/mL against reference strains and clinical isolates, including those resistant to clarithromycin. researchgate.netasm.org Furthermore, rifabutin has shown bactericidal activity against M. abscessus, with a minimum bactericidal concentration (MBC90) approximately twofold higher than its MIC90. asm.org In a murine model of M. abscessus pneumonia, rifabutin treatment resulted in a tenfold reduction in bacterial counts, comparable to clarithromycin. jwatch.org The combination of rifabutin with other drugs, such as bedaquiline, has shown potential for enhanced bactericidal activity against both replicating and non-replicating M. abscessus. biorxiv.org

Mycobacterium kansasii is another NTM against which rifabutin exhibits good in vitro activity, often superior to that of rifampin. oup.comfrontiersin.orgmedscape.com In one study, all 32 tested strains of M. kansasii were susceptible to a rifabutin concentration of 0.5 µg/mL. oup.com While rifampin is a cornerstone of treatment for M. kansasii infections, rifabutin serves as a valuable alternative, particularly in HIV-infected patients, due to reduced drug interactions. frontiersin.org A systematic review found a low resistance rate of 1% for rifabutin against M. kansasii. medscape.com

Rifabutin is active against a wide array of other atypical mycobacteria. oup.com Many of these are susceptible to rifabutin concentrations of less than 2.0 µg/mL. oup.com This includes species such as Mycobacterium marinum, Mycobacterium gordonae, Mycobacterium scrofulaceum, Mycobacterium xenopi, and Mycobacterium haemophilum. oup.comoup.com However, it is worth noting that some species, like Mycobacterium chelonae, are relatively resistant to rifabutin. oup.comoup.com

Data Tables

Table 1: In Vitro Activity of Rifabutin Against Mycobacterium tuberculosis

ParameterValue (µg/mL)Reference
MIC against rifampin-susceptible strains~0.06 oup.com
MBC against rifampin-susceptible strains0.125 - 0.25 oup.com

Table 2: In Vitro Activity of Rifabutin Against Mycobacterium abscessus Complex

ParameterValue (µg/mL)Reference
MIC against reference and clinical isolates~3 researchgate.netasm.org
MBC90~2-fold the MIC90 asm.org

In Vitro Antimycobacterial Efficacy Assessments

The in vitro activity of rifabutin has been extensively evaluated against a variety of mycobacterial species. These studies are crucial for establishing the baseline susceptibility of microorganisms to the antibiotic and for guiding its potential clinical applications.

Minimum Inhibitory Concentration (MIC) Determinations

Rifabutin has consistently demonstrated potent in vitro activity against numerous mycobacterial species, often exhibiting lower Minimum Inhibitory Concentration (MIC) values compared to other rifamycins (B7979662) like rifampin. oup.comoup.com Against rifampin-susceptible Mycobacterium tuberculosis, rifabutin shows MICs in the narrow range of approximately 0.06 µg/mL. oup.com For Mycobacterium avium complex (MAC), rifabutin's MIC50 values typically range from 0.125 µg/mL to 0.5 µg/mL. oup.comscispace.com

Studies have shown that rifabutin is two to four times more active than rifampin against M. tuberculosis. oup.com In a large study, all M. tuberculosis strains susceptible to 1 µg/mL of rifampin were susceptible to 0.5 µg/mL of rifabutin. scispace.com Similarly, against MAC, rifampin's MICs are about two to sixteen times higher than those of rifabutin. oup.comscispace.com

Recent research has further solidified rifabutin's position as a potent rifamycin derivative. One study evaluating 311 clinical isolates of major pathogenic nontuberculous mycobacteria (NTM) found that rifabutin had the lowest MICs against all tested NTM species, including Mycobacterium avium complex, M. abscessus, and M. kansasii. nih.govasm.org Another study focusing on M. abscessus complex reported rifabutin MICs of approximately 3 µg/ml against various reference strains and clinical isolates. asm.org

Table 1: In Vitro Activity of Rifabutin Against Various Mycobacterial Species

Mycobacterial Species Rifabutin MIC Range (µg/mL) Rifabutin MIC₅₀ (µg/mL) Rifabutin MIC₉₀ (µg/mL) Reference
M. tuberculosis (Rifampin-susceptible) ~0.06 - - oup.com
M. tuberculosis (Rifampin-resistant) 0.25 - 16 - - scispace.com
M. avium complex (MAC) 0.125 - 0.5 0.25 - oup.comscispace.com
M. abscessus complex (MABSC) 0.0625 - 32 1 - 8 8 - 16 nih.govnih.gov
M. kansasii - ≤0.062 0.125 nih.gov

Impact of Growth Media and Assay Methodologies on MIC Values

The in vitro activity of rifabutin can be influenced by the type of growth medium and the specific assay methodology used for susceptibility testing. asm.orgnih.gov For instance, when testing against M. abscessus, a switch from Middlebrook 7H9 broth to cation-adjusted Mueller-Hinton (MH) medium resulted in a two- to three-fold increase in the MICs for rifabutin, indicating reduced activity in the MH medium. asm.org

Conversely, other studies have found that nutrient-limited media can enhance rifabutin's activity. A study comparing Mueller-Hinton II (MHII) medium with RPMI medium found a significant shift towards lower rifabutin MICs in RPMI for several bacteria, including Acinetobacter baumannii. nih.gov While the shift was most pronounced for A. baumannii, it was also observed for other bacteria, suggesting that the nutrient composition of the testing medium is a critical variable. nih.gov These discrepancies highlight the importance of standardized and clinically relevant testing conditions to accurately predict in vivo efficacy. scispace.com

Activity Against Macrolide- and Aminoglycoside-Resistant NTM Isolates

A significant advantage of rifabutin is its sustained activity against NTM isolates that have developed resistance to other key antibiotics, such as macrolides and aminoglycosides. nih.govasm.org In a study of 57 macrolide-resistant and 44 aminoglycoside-resistant NTM clinical isolates, rifabutin consistently showed the lowest MIC50 and MIC90 values compared to other rifamycins. nih.gov

Table 2: Rifabutin Activity Against Drug-Resistant NTM Isolates

Resistant Isolate Rifabutin MIC₅₀ (µg/mL) Rifabutin MIC₉₀ (µg/mL) Reference
Macrolide-Resistant NTM ≤0.062 - 8 0.5 - 16 nih.gov
Aminoglycoside-Resistant NTM ≤0.062 - 8 0.5 - 16 nih.gov

Susceptibility Based on Morphotype (Rough vs. Smooth)

The colony morphology of some mycobacteria, particularly M. abscessus, can influence their susceptibility to antimicrobial agents. M. abscessus can exist in two main morphotypes: smooth (S) and rough (R). nih.gov The transition from a smooth to a rough morphotype is associated with the loss of surface glycopeptidolipids (GPLs). nih.gov

Studies have shown that the rough variants of M. abscessus are generally more susceptible to rifabutin in vitro than the smooth variants. nih.govasm.org This suggests that the GPL layer in the smooth morphotype may act as a permeability barrier, reducing the drug's access to its target. asm.org For example, the MIC for the smooth strain of M. abscessus CIP104536T was found to be four-fold higher than for its rough counterpart. asm.org Another study reported MIC50/MIC90 values of 4/16 µ g/liter for rough morphotypes versus 16/32 µ g/liter for smooth morphotypes. nih.gov

Intracellular Antimycobacterial Activity

A critical feature of antimycobacterial drugs is their ability to penetrate host cells, such as macrophages, and exert their activity against the intracellular bacteria that reside there.

Penetration and Activity Within Macrophages

Rifabutin is known for its ability to penetrate macrophages, the primary host cells for mycobacteria. patsnap.comnih.gov Its higher lipophilicity compared to rifampin is thought to contribute to its enhanced intracellular penetration. oup.com In vitro studies have shown that the intracellular-to-plasma concentration ratios of rifabutin in neutrophils and monocytes are 9 and 15, respectively. oup.com

Once inside the macrophage, rifabutin demonstrates potent activity against intracellular mycobacteria. nih.govoup.com In studies using macrophage cell lines infected with M. tuberculosis, rifabutin was able to completely inhibit intracellular bacterial multiplication at half the concentration required for rifampin. oup.com The intracellular MICs of rifabutin for M. tuberculosis and Mycobacterium microti in macrophages were found to be 2.5 times lower than those of rifampin. oup.com

Furthermore, rifabutin exhibits a persistent post-antibiotic effect on intracellular bacilli, meaning its antimicrobial activity continues even after the drug has been removed from the culture medium. oup.com This long-acting intracellular activity is a significant advantage in treating persistent mycobacterial infections. nih.govoup.com Studies have also shown that both smooth and rough variants of M. abscessus are equally susceptible to rifabutin inside human macrophages, despite their differing in vitro susceptibilities. asm.org

Effect on Intramacrophage Growth of Mycobacteria

Rifabutin has demonstrated significant efficacy in inhibiting the growth of mycobacteria within macrophages, a critical aspect of its therapeutic action, as these immune cells can serve as a reservoir for the pathogens. patsnap.comasm.org Studies have shown that rifabutin can penetrate macrophages and act on intracellular mycobacteria. patsnap.com

In one study, rifabutin was shown to be more effective than rifampin at inhibiting the intracellular multiplication of a susceptible strain of Mycobacterium tuberculosis, achieving complete inhibition at half the concentration required for rifampin. oup.com Another study comparing their effects in unstimulated mouse macrophages found that the minimum inhibitory concentrations (MICs) of rifabutin for M. tuberculosis and Mycobacterium microti within these cells were 2.5 times lower than those of rifampin. oup.com

Research on Mycobacterium abscessus has also highlighted rifabutin's intracellular activity. In THP-1 macrophages infected with either smooth (S) or rough (R) variants of M. abscessus, rifabutin significantly reduced the intracellular bacterial loads by day one post-infection, with a more pronounced effect by day three. nih.govresearchgate.net This was in contrast to rifampicin (B610482), which did not inhibit intramacrophage growth. nih.govresearchgate.net Further analysis of infected THP-1 cells showed that rifabutin treatment led to a decrease in the proportion of heavily infected macrophages and an increase in the proportion of poorly infected cells for both S and R variants. researchgate.net The combination of imipenem (B608078) and rifabutin has also been shown to have potent intramacrophage activity, nearly eliminating all M. abscessus bacilli. researchgate.net

A study investigating combinations of drugs against M. abscessus in a THP-1 macrophage model found that while tedizolid (B1663884) alone only partially prevented intramacrophage growth and imipenem was more active, the addition of rifabutin improved the activity of the imipenem-tedizolid combination. asm.org

Table 1: Intracellular Activity of Rifabutin against Mycobacteria

Mycobacterium Species Cell Model Key Findings Reference
M. tuberculosis Mouse Macrophages Complete inhibition of intracellular multiplication at half the concentration of rifampin. oup.com
M. tuberculosis & M. microti Mouse Macrophages Intracellular MICs were 2.5 times lower than those of rifampin. oup.com
M. abscessus (S and R variants) THP-1 Macrophages Significantly decreased intracellular bacterial loads at 1 and 3 days post-infection. nih.govresearchgate.net
M. abscessus THP-1 Macrophages Combination with imipenem resulted in almost 100% killing of intracellular bacilli. researchgate.net
M. abscessus THP-1 Macrophages Addition of rifabutin improved the intracellular activity of the imipenem-tedizolid combination. asm.org

Efficacy in Animal Models of Mycobacterial Infection

Rifabutin has demonstrated significant efficacy in various murine models of mycobacterial infection. In a model of established M. tuberculosis infection in BCG-stimulated mice, a 12-week course of rifabutin at 10 mg/kg/day was able to eradicate the infection. oup.com Another study in BCG-vaccinated mice found that a 6-week preventive therapy with rifabutin at 10 mg/kg was comparable to a 12-week course of rifampin at the same dosage. oup.com

In a study using a paucibacillary mouse model for tuberculosis preventive therapy, rifabutin showed potent anti-tuberculosis activity. nih.gov Daily administration of rifabutin at 10 mg/kg for 12 weeks resulted in the sterilization of both spleens and lungs. asm.org A twice-weekly combination of rifabutin (10 mg/kg) and isoniazid (B1672263) (25 mg/kg) was nearly as effective, sterilizing all spleens and leaving only a few colonies in the lungs of some mice after 12 weeks. asm.org

For Mycobacterium avium complex (MAC) infections, rifabutin has also shown dose-dependent efficacy in beige mice, with doses of 10, 20, or 40 mg/kg leading to a 3-4 log10 decrease in bacterial counts in the spleen, liver, and lung. oup.com In C57BL/6 mice infected with M. avium, daily treatment with 40 mg/kg of rifabutin resulted in a twofold log10 reduction in viable counts in the spleen and lung compared to untreated controls. oup.com

A study investigating an inhalable dry powder formulation of isoniazid and rifabutin as an adjunct to oral therapy in mice infected with M. tuberculosis found that the combination therapy eliminated culturable bacteria from the lungs and spleens of nearly all animals. nih.govresearchgate.net Oral doses of 20 mg/kg/day of both isoniazid and rifabutin reduced the bacterial burden from approximately 10^6 to 10^3 colony-forming units (CFU). nih.govresearchgate.net

Table 2: Efficacy of Rifabutin in Murine Models of Mycobacterial Infection

Mycobacterium Species Mouse Model Treatment Regimen Key Outcomes Reference
M. tuberculosis BCG-stimulated mice 10 mg/kg/day rifabutin for 12 weeks Eradication of infection. oup.com
M. tuberculosis BCG-vaccinated mice 10 mg/kg rifabutin daily for 12 weeks Sterilization of spleens and lungs. asm.org
M. tuberculosis BCG-vaccinated mice 10 mg/kg rifabutin + 25 mg/kg isoniazid twice weekly for 12 weeks Sterilization of spleens; minimal bacteria in lungs of some mice. asm.org
M. avium complex Beige mice 10, 20, or 40 mg/kg rifabutin for 10 days Dose-dependent 3-4 log10 reduction of CFU in spleen, liver, and lung. oup.com
M. avium C57BL/6 mice 40 mg/kg rifabutin daily for 3 weeks Twofold log10 reduction of CFU in spleen and lung. oup.com
M. tuberculosis H37Rv infected mice 20 mg/kg/day oral isoniazid + rifabutin Reduction of Mtb burden from ~10^6 to ~10^3 CFU. nih.govresearchgate.net

The zebrafish model, particularly using Mycobacterium marinum as a surrogate for M. tuberculosis, has become a valuable tool for assessing the in vivo efficacy of antimycobacterial drugs. researchgate.netnih.govwho.intnih.gov Rifabutin has demonstrated significant effectiveness in this model.

Studies have highlighted the utility of the zebrafish model for high-throughput screening of compounds against mycobacterial infections. nih.govpublicationslist.org The efficacy of drugs in this model can be accurately measured by their effect on the bacterial numbers and their presence within immune cells. nih.govpublicationslist.org The transparent nature of the zebrafish larvae allows for real-time visualization of the infection and the impact of treatment.

Synergistic Antimicrobial Effects

Rifabutin exhibits synergistic effects when combined with other antimycobacterial agents, which can enhance therapeutic efficacy. oup.comresearchgate.netoup.com One of the most consistently noted synergistic combinations is with ethambutol against MAC. oup.com This synergy may be due to ethambutol increasing the permeability of the outer cell envelope of MAC, thereby facilitating the entry of rifabutin. oup.com The combination of rifabutin and ethambutol can reduce the MICs of both drugs by approximately twofold. oup.com

Against Mycobacterium abscessus, rifabutin has shown synergy with several frontline antibiotics. researchgate.netnih.gov Combinations of rifabutin with either clarithromycin or tigecycline (B611373) have demonstrated synergistic anti-M. abscessus activity. researchgate.netnih.gov The triple combination of rifabutin, clarithromycin, and tigecycline was also found to be synergistic and had a sterilizing effect on M. abscessus cultures at clinically relevant concentrations. researchgate.netnih.gov For clarithromycin-resistant M. abscessus subspecies abscessus isolates, the combination of rifabutin and clarithromycin was 100% synergistic. asm.org

Significant synergism, defined by a fractional inhibitory concentration index (FICI) of ≤0.5, was also observed for the combination of rifabutin and imipenem against 100% of M. abscessus subsp. abscessus and 69% of M. abscessus subsp. massiliense isolates. asm.org The combination of rifabutin and tigecycline was synergistic against 77% of M. abscessus subsp. abscessus and 69% of M. abscessus subsp. massiliense isolates. asm.org

In a study with M. tuberculosis, a twice-weekly regimen of rifabutin and isoniazid was highly effective in a murine model. asm.orgnih.gov

Table 3: Synergistic Effects of Rifabutin with Other Antimycobacterial Agents

Mycobacterium Species Combined Agent(s) Observed Effect Reference
M. avium complex Ethambutol Additive and often synergistic effects; twofold reduction in MICs. oup.com
M. abscessus Clarithromycin or Tigecycline Synergistic and bactericidal activity. researchgate.netnih.gov
M. abscessus Clarithromycin and Tigecycline (triple combination) Synergistic and sterilizing effect. researchgate.netnih.gov
M. abscessus subsp. abscessus (clarithromycin-resistant) Clarithromycin 100% synergistic. asm.org
M. abscessus subsp. abscessus Imipenem 100% synergistic (FICI ≤0.5). asm.org
M. abscessus subsp. massiliense Imipenem 69% synergistic (FICI ≤0.5). asm.org
M. abscessus subsp. abscessus Tigecycline 77% synergistic (FICI ≤0.5). asm.org
M. abscessus subsp. massiliense Tigecycline 69% synergistic (FICI ≤0.5). asm.org
M. tuberculosis Isoniazid Highly effective in a murine model with twice-weekly dosing. asm.orgnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
Amikacin
Avibactam
Azithromycin
Cefoxitin
Clarithromycin
Clofazimine
Ethambutol
Imipenem
Isoniazid
Minocycline
Moxifloxacin (B1663623)
Rifabutin
Rifampicin
Rifampin
Tedizolid
Teicoplanin
Tigecycline

Mechanisms of Antimicrobial Resistance

rpoB Gene Mutations and Their Impact on Rifabutin (B1679326) Susceptibility

The predominant mechanism of resistance to rifabutin in Mycobacterium tuberculosis involves mutations in the rpoB gene. patsnap.com This gene encodes the β-subunit of DNA-dependent RNA polymerase, the molecular target for all rifamycins (B7979662). asm.orgnih.gov Alterations in the structure of this enzyme, resulting from genetic mutations, can reduce the binding affinity of rifabutin, thereby diminishing its inhibitory effect and leading to a resistant phenotype. patsnap.com While mutations can occur throughout the rpoB gene, they are overwhelmingly concentrated in a specific, well-defined region. asm.org

Resistance to rifamycins is largely associated with mutations within an 81-base-pair (bp) section of the rpoB gene known as the Rifampin Resistance-Determining Region (RRDR). asm.orgnih.gov This region corresponds to codons 507 to 533 in M. tuberculosis. asm.orgfrontiersin.org Over 95% of rifampin-resistant clinical isolates harbor mutations in this hot-spot region. plos.orgresearchgate.net The most common types of genetic alterations are point mutations, which result in single amino acid substitutions in the β-subunit of the RNA polymerase. asm.org The codons most frequently affected are 531, 526, and 516, which together account for the vast majority of resistance cases. frontiersin.orgasm.org Although less common, mutations outside the RRDR, such as at codon V176F, have also been identified and linked to resistance. asm.orgasm.org

There is a strong correlation between the specific mutation within the rpoB gene and the level of resistance conferred to both rifampin and rifabutin. The level of resistance, often measured by the Minimum Inhibitory Concentration (MIC), can vary significantly depending on the position and the specific amino acid change.

Mutations such as S531L, H526D, H445Y, and S450L are consistently associated with high-level resistance to both rifampin and rifabutin. asm.orgnih.govfrontiersin.org Conversely, other mutations may confer resistance to rifampin while the organism remains susceptible to rifabutin. For instance, substitutions at codons D516V, H526L, S522L, and L533P often result in rifampin resistance but preserve rifabutin susceptibility. asm.orgfrontiersin.orgfrontiersin.org The specific amino acid change is critical; for example, different substitutions at the same codon, such as at position 526, can lead to variable levels of resistance. asm.org

Furthermore, the presence of double mutations can alter the resistance profile. A single mutation at codons 511, 516, or 526 may not lead to rifabutin resistance, but the acquisition of a second mutation can result in a resistant phenotype. frontiersin.org

Interactive Table: Correlation of rpoB Mutations with Rifampin (RIF) and Rifabutin (RFB) Resistance

Mutation (Amino Acid Change) Codon Location Effect on RIF Resistance Effect on RFB Susceptibility/Resistance Reference(s)
S531L / S450L531 / 450High-level ResistanceHigh-level Resistance asm.orgfrontiersin.orgnih.govfrontiersin.org
H526Y / H445Y526 / 445High-level ResistanceHigh-level Resistance asm.orgnih.govfrontiersin.org
H526D / H445D526 / 445High-level ResistanceHigh-level Resistance asm.orgfrontiersin.orgnih.govfrontiersin.org
H526R / H445R526 / 445High-level ResistanceModerate Resistance frontiersin.orgnih.gov
D516V / D435V516 / 435ResistanceOften Susceptible asm.orgfrontiersin.orgnih.govfrontiersin.org
L533P533ResistanceOften Susceptible frontiersin.orgfrontiersin.org
H526L / H445L526 / 445ResistanceOften Susceptible asm.orgasm.orgfrontiersin.org
S522L522ResistanceOften Susceptible asm.orgfrontiersin.orgnih.gov
V176F / V146F176 / 146ResistanceResistance asm.orgasm.orgresearchgate.net
Double Mutations (e.g., in codons 511, 516, 526)VariousResistanceCan confer Resistance frontiersin.org

*Note: Codon numbering may vary based on the reference system (M. tuberculosis vs. E. coli). For example, M. tuberculosis codons S531, H526, D516, and S450 correspond to E. coli codons S531, H526, D516, and S450 respectively. The table reflects common mutations reported in the literature.

While there is a high degree of cross-resistance between rifampin and rifabutin, it is not absolute. frontiersin.org High-level cross-resistance is common, particularly in strains with mutations at codons 531 and 526, which are the most frequent mutations observed globally. frontiersin.orgfrontiersin.org These mutations typically confer high-level resistance to all rifamycins.

However, a notable portion of rifampin-resistant M. tuberculosis isolates, estimated to be up to 27-28% in some studies, retain in vitro susceptibility to rifabutin. asm.orgfrontiersin.org This phenomenon of discordant resistance is often linked to specific rpoB mutations, such as D516V, L533P, and H526L, which tend to confer low-level rifampin resistance. frontiersin.orgplos.orgfrontiersin.org This incomplete cross-resistance suggests that the structural changes in the RNA polymerase caused by these specific mutations impede the binding of rifampin more significantly than that of rifabutin. This has important clinical implications, as it indicates that rifabutin may remain a viable treatment option for patients infected with strains of M. tuberculosis that are resistant to rifampin due to these specific mutations. nih.govnih.gov

Role of Drug-Modifying Enzymes

Beyond target modification, another mechanism of resistance involves the direct inactivation of the antibiotic by bacterial enzymes. This is a primary mode of intrinsic resistance in certain bacterial species.

In some mycobacteria, such as Mycobacterium abscessus and the non-pathogenic Mycolicibacterium smegmatis, resistance to rifamycins is mediated by an enzyme called ADP-ribosyltransferase (Arr). researchgate.netasm.orgasm.org This enzyme catalyzes the covalent attachment of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to the ansa chain of the rifamycin (B1679328) molecule, specifically at the C23-hydroxyl group. researchgate.netresearchgate.net This modification, known as ADP-ribosylation, sterically hinders the antibiotic from binding to its target, the RNA polymerase, thereby inactivating the drug. researchgate.net Arr enzymes demonstrate broad substrate specificity, capable of inactivating a range of rifamycins, including rifampin, rifabutin, and rifaximin. asm.orgpnas.org While rpoB gene mutations are the cause of acquired rifamycin resistance in M. tuberculosis, which lacks an Arr enzyme, Arr-mediated inactivation is a significant mechanism of intrinsic resistance in other mycobacterial species. pnas.org

Pharmacokinetics in Pre Clinical Models and Mechanistic Studies

Distribution Profile

Rifabutin's high lipophilicity is a key determinant of its distribution profile, leading to extensive tissue uptake and a large volume of distribution. fda.govoup.com

Rifabutin (B1679326) is widely distributed throughout various organs in animal models, with the notable exception of the brain, although recent studies in rabbit models of tuberculous meningitis show potentially therapeutic exposures in the central nervous system (CNS). pfizer.comnih.gov Radioactivity studies in rats have demonstrated a tissue distribution up to 14-fold higher than that of rifampicin (B610482). oup.com The apparent volume of distribution is substantial, reported as 9.3 L/kg in humans, reflecting extensive tissue sequestration. oup.comfda.gov

Tissue concentrations of Rifabutin are significantly higher than corresponding plasma levels. In human lung tissue, concentrations have been measured at 5 to 10 times higher than in plasma. pfizer.com Similarly, high concentrations are achieved in the liver and lung. oup.com A study in a rabbit model of tuberculous meningitis found that the penetration of Rifabutin from plasma into cerebrospinal fluid (CSF) and brain tissue exceeded that of rifampin. nih.govasm.org In healthy non-human primates, the total CSF/plasma ratio ranged from 0.29 to 0.42. nih.govresearchgate.net

A crucial aspect of Rifabutin's distribution is its high level of intracellular penetration. pfizer.com In vitro studies using human neutrophils and monocytes have demonstrated intracellular-to-extracellular concentration ratios of 9 and 15, respectively. pfizer.comnafdac.gov.ng This ability to accumulate within cells is vital for its efficacy against intracellular pathogens like mycobacteria. pfizer.com

Table 2: Rifabutin Tissue and Intracellular Distribution

Location Concentration Finding Model Citation
Lung Tissue (Human) ~5-10 times higher than plasma levels Human pfizer.com
Intracellular (Neutrophils) Intracellular/extracellular ratio of 9 Human (in vitro) pfizer.comnafdac.gov.ng
Intracellular (Monocytes) Intracellular/extracellular ratio of 15 Human (in vitro) pfizer.comnafdac.gov.ng
Rat Tissue Up to 14-fold higher distribution than rifampicin Rat oup.com

| Rabbit CNS (TBM Model) | Penetration exceeds that of rifampin | Rabbit | nih.govasm.org |

Rifabutin is highly bound to plasma proteins. oup.com In vitro studies have shown that approximately 85% of the drug is bound to plasma proteins, a fraction that remains constant over the therapeutic concentration range. hres.cafda.govoup.com This binding is predominantly to human serum albumin. hres.ca The high degree of protein binding does not appear to be affected by renal or hepatic dysfunction. fda.gov

Metabolic Pathways and Metabolite Activity

Rifabutin undergoes extensive metabolism, which is subject to autoinduction. researchgate.netoup.com The biotransformation process involves several pathways, with cytochrome P450 enzymes playing a central role.

Rifabutin is known to be both a substrate and an inducer of the cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4. pfizer.comresearchgate.netoup.com This induction is, however, considered weaker than that of rifampicin. oup.comoup.com The induction of CYP3A enzymes means that Rifabutin can increase its own metabolism upon repeated administration, a phenomenon known as autoinduction. hres.caresearchgate.net This was demonstrated in a study where multiple doses led to a 38% decrease in the area under the plasma concentration-time curve (AUC). hres.ca

While Rifabutin itself is a substrate for CYP3A4, studies using human liver microsomes have shown that its primary conversion to the 25-O-desacetyl metabolite is independent of NADPH and not affected by P-450 inhibitors, suggesting other enzymes, like cholinesterases, are involved in this specific step. researchgate.netnih.govasm.org However, the subsequent metabolism of its metabolites is dependent on CYP3A4. nih.govasm.org

Five metabolites of Rifabutin have been identified. nafdac.gov.ngfda.gov The two most predominant metabolites are 25-O-desacetyl rifabutin (also referred to as LM565) and 31-hydroxy rifabutin. researchgate.nethres.cafda.govoup.com

Table 3: Major Metabolites of Rifabutin and Their Activity

Metabolite Parent Compound Key Characteristics Contribution to Activity Citation
25-O-desacetyl rifabutin (LM565) Rifabutin Major metabolite, metabolism is mediated by CYP3A4. Equal antimicrobial activity to parent drug; contributes up to 10% of total activity. hres.canafdac.gov.ngfda.govdrugbank.com

| 31-hydroxy rifabutin | Rifabutin | Major metabolite. | Weak antimicrobial activity (1/16th of parent); not a significant contributor to therapeutic effect. | researchgate.nethres.ca |

Autoinduction of Metabolism

Rifabutin is known to induce its own metabolism, a phenomenon referred to as autoinduction. asm.orgoup.comresearchgate.net This process leads to a decrease in the systemic exposure of the drug upon repeated administration. hres.capfizermedicalinformation.comnih.gov Studies in various preclinical models have demonstrated this characteristic, which is primarily attributed to the induction of metabolic enzymes.

In vivo studies in rats have shown that repeated administration of rifabutin leads to a significant increase in its own metabolism. nih.govingentaconnect.com This is evidenced by a marked decrease in its half-life and area under the curve (AUC). ingentaconnect.com One study reported a 71.08% decrease in the half-life of rifabutin in vivo after repeated dosing. nih.govresearchgate.net Similarly, in liver perfusion studies, the half-life and AUC of rifabutin were observed to decrease by 12.74% and 36.59%, respectively, indicating a direct effect on hepatic metabolic activity. ingentaconnect.com

The autoinduction of rifabutin's metabolism has also been observed in human studies, where repeated dosing resulted in lower plasma concentrations than what would be theoretically expected after a single dose. researchgate.net This is supported by a reported 38% decrease in the AUC after multiple doses. hres.capfizermedicalinformation.comnih.gov

Table 1: Effect of Rifabutin Autoinduction on Pharmacokinetic Parameters in Preclinical Models

Preclinical Model Parameter Change Reference
In vivo (Rat) Half-life ↓ 71.08% nih.govresearchgate.net
Liver Perfusion (Rat) Half-life ↓ 12.74% ingentaconnect.com
Liver Perfusion (Rat) AUC ↓ 36.59% ingentaconnect.com
Human Volunteers AUC ↓ 38% hres.capfizermedicalinformation.comnih.gov

The primary mechanism underlying the autoinduction of rifabutin metabolism is the induction of specific enzymes responsible for its biotransformation. nih.gov Research has identified both cytochrome P450 (CYP) isoenzymes and cholinesterase as key players in this process. nih.govingentaconnect.comresearchgate.net

Studies have demonstrated that rifabutin administration significantly upregulates the expression and activity of CYP3A and CYP2D. nih.govingentaconnect.com In one investigation, rifabutin treatment in rats led to an 87.2% increase in CYP3A levels and a 57.3% increase in CYP2D levels. nih.govingentaconnect.comresearchgate.net The total CYP450 activity was reported to increase by as much as 410.3% after seven days of treatment. ingentaconnect.com In primary human hepatocytes, rifabutin has been shown to cause a significant, concentration-dependent induction of CYP3A4 mRNA, with one study reporting a 20-fold upregulation. asm.orgnih.gov

In chimeric mice with humanized livers, a model designed to better predict human responses, rifabutin treatment resulted in a 7.4-fold increase in human CYP3A4 mRNA expression and a 3.0-fold increase in CYP3A4 protein content. phoenixbio.com This was accompanied by a 2.4-fold increase in testosterone (B1683101) 6β-hydroxylase activity and a 1.9-fold increase in dexamethasone (B1670325) 6-hydroxylase activity, both markers of CYP3A4 function. phoenixbio.com Interestingly, rifabutin did not appear to significantly affect the expression of other human CYPs in this model. phoenixbio.com

Table 2: Induction of Metabolic Enzymes by Rifabutin in Preclinical Studies

Enzyme/Protein Model Induction Level Reference
Total CYP450 Rat ↑ 410.3% ingentaconnect.com
CYP3A Rat ↑ 87.2% nih.govingentaconnect.comresearchgate.net
CYP2D Rat ↑ 57.3% nih.govingentaconnect.comresearchgate.net
Cholinesterase Rat ↑ 65.14% (activity) ingentaconnect.com
Serum Cholinesterase Rat ↑ 165.14% (level) ingentaconnect.com
Human CYP3A4 mRNA Chimeric Mouse (humanized liver) ↑ 7.4-fold phoenixbio.com
Human CYP3A4 Protein Chimeric Mouse (humanized liver) ↑ 3.0-fold phoenixbio.com
CYP3A4 mRNA Primary Human Hepatocytes ↑ 20-fold asm.orgnih.gov

Drug Interaction Mechanisms

Cytochrome P450 Enzyme Modulation

Rifabutin's influence on the cytochrome P450 system is a critical aspect of its drug interaction profile. It is both a substrate and a modulator of these vital enzymes.

Induction of Cytochrome P450 Isoforms (e.g., CYP3A4)

Rifabutin (B1679326) is a recognized inducer of several cytochrome P450 isoforms, with the most significant impact observed on CYP3A4. nih.govasm.org Studies in primary human hepatocytes have demonstrated that rifabutin can significantly upregulate CYP3A4 gene expression, with one study noting a 20-fold increase. nih.govasm.org This induction is concentration-dependent. nih.gov The hierarchy of induction potency among rifamycins (B7979662) for CYP3A4 is generally considered to be rifampin > rifabutin > rifapentine. nih.govasm.org

Research has shown that rifabutin administration leads to an increase in total CYP450 activity. ingentaconnect.com Specifically, it has been found to increase the levels of CYP3A and CYP2D by 87.2% and 57.3%, respectively. ingentaconnect.com This induction of CYP3A4 is a key mechanism behind rifabutin's auto-induction, where it enhances its own metabolism over time. ingentaconnect.comresearchgate.net In vivo studies using chimeric mice with humanized livers further confirmed that rifabutin induces human CYP3A4, leading to increased mRNA expression, protein content, and enzyme activity. tandfonline.com However, it appears to have minimal or no inducing effect on CYP1A, CYP2C, or CYP2E. ingentaconnect.com

The clinical implication of this induction is the potential for decreased plasma concentrations and therapeutic efficacy of co-administered drugs that are substrates of CYP3A4. drugbank.com

Inhibition of Cytochrome P450 Isoforms

While primarily known as an inducer, there is evidence to suggest that rifabutin can also exhibit inhibitory effects on certain CYP450 isoforms. Although less pronounced than its inductive effects, this inhibition can contribute to its complex drug interaction profile. Some studies suggest a weak inhibitory effect on CYP3A4 metabolic function. researchgate.net This dual action as both an inducer and a weak inhibitor highlights the multifaceted nature of its interactions with the P450 system.

Modulation of Drug Transporters

Beyond its effects on metabolic enzymes, rifabutin also modulates the activity of various drug transporters, which play a crucial role in drug absorption, distribution, and elimination.

Induction of Influx and Efflux Transporters (e.g., ABCB1, OATP1B1)

Rifabutin has been shown to induce both influx and efflux transporters. The rifamycins as a class are known to induce transporters such as P-glycoprotein (P-gp), encoded by the ABCB1 gene. oup.com Studies in primary human hepatocytes have shown that rifabutin can upregulate the gene expression of the organic anion-transporting polypeptide OATP1B3 by 4-fold at a concentration of 5 μM. nih.govasm.org Another study also observed induction of OATP1B3 by rifabutin. liverpool.ac.uk The induction of these transporters can lead to altered disposition of other drugs that are substrates for them.

Cellular Accumulation Mechanisms

The ability of rifabutin to accumulate within cells is a significant factor in its efficacy and interaction profile. Its lipophilic nature facilitates its interaction with and distribution within the lipid membrane layers of cells. acs.org Studies have shown that rifabutin accumulates at significantly higher concentrations in hepatocytes compared to rifampin, with reports of 6- to 15-fold higher intracellular levels. researchgate.net

The mechanism of its accumulation is linked to its interaction with the cell membrane. It has been observed to alter the fluidity and organization of mycobacterial membrane layers. acs.org While the outer membrane can act as a barrier, rifabutin demonstrates enhanced partitioning into the inner membrane. acs.org This high intracellular concentration is a key aspect of its bactericidal activity against intracellular pathogens. nih.gov The interplay between drug transporters and cellular accumulation is complex; for instance, rifabutin's strong inhibition of P-gp efflux function could potentially mask any concurrent P-gp induction. researchgate.net

Synthesis and Structure Activity Relationship Sar

Synthetic Methodologies for Rifabutin (B1679326) and Analogs

The synthesis of rifabutin and its derivatives originates from naturally occurring rifamycins (B7979662), typically Rifamycin (B1679328) S. oup.com Rifabutin itself is a spiro-piperidyl-rifamycin, and its core synthesis involves modifying the Rifamycin S structure. oup.comnih.gov A key step in this process is the preparation of a 3-bromo-rifamycin-S intermediate. This is achieved by reacting Rifamycin S with potassium bromate (B103136) and potassium bromide in an aqueous solution, followed by the addition of ethyl acetate (B1210297), cooling, and acid-driven reaction to yield the brominated intermediate. google.com

Building upon this foundational structure, various analogs have been developed to explore enhanced antimicrobial properties. Methodologies for creating these analogs often focus on specific parts of the rifabutin molecule:

N-functionalization of the Piperidine (B6355638) Ring : Researchers have synthesized analogs by selectively modifying the N-position of the spiro-piperidine ring. researchgate.netnih.gov This allows for the introduction of different functional groups to study their impact on bacterial uptake and activity. nih.gov

Derivatization at Other Positions : Analogs have been created by modifying other sites on the rifamycin scaffold. For instance, Rifabutin dithiocarbamate (B8719985) (RFND) has been synthesized from rifabutin to explore its potential as an imaging agent. openaccesspub.org

Synthesis of "Rifastures" : A series of novel rifamycin derivatives, termed Rifastures (RFA), have been synthesized as analogs of rifabutin. researchgate.netnih.gov These compounds have shown promising activity against various mycobacterial strains. nih.gov

The synthesis of these analogs allows for a systematic investigation into how specific structural changes influence the compound's biological activity. nih.gov

Starting MaterialKey Reagents/ProcessIntermediate/ProductReference
Rifamycin SPotassium bromate, Potassium bromide3-bromo-rifamycin-S google.com
Rifabutin-N-functionalized piperidine analogs researchgate.netnih.gov
Rifabutin-Rifabutin dithiocarbamate (RFND) openaccesspub.org
Rifamycin S-Rifastures (RFA) researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of rifabutin and its analogs correlates with their antimicrobial efficacy. These studies have provided valuable insights into the key molecular features that determine the potency, specificity, and spectrum of activity of these compounds. nih.govresearchgate.net

Modifying the rifabutin structure has profound effects on its antimicrobial profile. Research has demonstrated that even small changes can lead to significant variations in potency against different bacterial strains.

Activity against Resistant Strains : Two rifabutin analogs, RFA-1 and RFA-2, exhibited significantly higher in vitro activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) compared to both rifabutin and rifampin. nih.gov The minimum inhibitory concentration (MIC) for these analogs was 0.5 µg/ml against a wide selection of MDR strains, whereas rifampin required ≥50 µg/ml and rifabutin needed 10 µg/ml. nih.gov

Modifications for M. abscessus : The potency against Mycobacterium abscessus is improved by ensuring the stability of the naphthoquinone core and introducing modifications that block ADP-ribosylation, a bacterial resistance mechanism. asm.org

Piperidine Ring Modifications : N-functionalization of the piperidine ring has been shown to alter the activity against Acinetobacter baumannii. researchgate.netnih.gov The cellular activity of these analogs did not always correlate with the inhibition of the target enzyme (RNA polymerase) in a cell-free system, but rather with the compound's accumulation inside the bacterium. nih.gov

C25 Position : Replacing the C25 acetate group of the rifamycin structure with carbamate (B1207046) has been noted as a strategy for improving activity against M. abscessus. mdpi.com

General Analogs : A study synthesizing ten rifabutin analogs (compounds 2-11) found that analogs 5 and 8 were promising preclinical candidates based on their activity against both drug-sensitive and multidrug-resistant M. tuberculosis strains. nih.gov Another analog, designated as compound 4 , showed potent activity against the H37Rv strain of M. tuberculosis. sciepub.com

Compound/ModificationTarget OrganismKey FindingReference
RFA-1, RFA-2Multidrug-resistant M. tuberculosisMIC of 0.5 µg/ml, significantly more potent than rifabutin (10 µg/ml) and rifampin (≥50 µg/ml). nih.gov
Stable Naphthoquinone CoreM. abscessusImproved potency by resisting bacterial inactivation mechanisms. asm.org
N-functionalized piperidineA. baumanniiActivity correlates with intracellular accumulation, not just enzyme inhibition. nih.gov
C25 Carbamate ReplacementM. abscessusPotential for improved antimicrobial activity. mdpi.com
Analogs 5 and 8M. tuberculosis (sensitive and MDR)Identified as strong preclinical candidates for further development. nih.gov

The superior potency and distinct spectrum of activity of rifabutin compared to other rifamycins, like rifampin, are dictated by specific structural features.

The Naphthoquinone Core : A critical difference between rifabutin and rifampin lies in the ansa-bridge attachment to the naphthofuranone chromophore. taylorandfrancis.com Rifabutin possesses a naphthoquinone core, whereas rifampin has a naphthohydroquinone structure. asm.orgtaylorandfrancis.com This hydroquinone (B1673460) moiety in rifampin is susceptible to oxidation, which leads to a loss of antibacterial activity. taylorandfrancis.com Rifabutin's naphthoquinone structure is resistant to this autoxidation, making it more stable and significantly more potent against organisms like M. abscessus. asm.orgmdpi.comtaylorandfrancis.com

The Spiro-piperidyl Group : The defining feature of rifabutin is the spiro-piperidyl group attached at the C-3 position. This bulky, lipophilic substituent enhances the compound's ability to penetrate the lipid-rich cell walls of mycobacteria. oup.comnih.gov This feature is believed to contribute to its higher potency against Mycobacterium avium complex (MAC) compared to rifampin. oup.comnih.gov

Interaction with RNA Polymerase : Like all rifamycins, rifabutin's mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, preventing RNA synthesis. patsnap.comdrugbank.com The specific interactions between the drug and the β-subunit of the polymerase determine its inhibitory power. Molecular dynamic studies suggest that potent analogs like RFA-1 and RFA-2 may bind more tightly to mutant forms of RNA polymerase found in drug-resistant strains. nih.gov

Insights from SAR studies have established key principles for the rational design of new rifabutin derivatives with improved therapeutic properties.

Enhancing Core Stability : A primary design principle is to maintain or enhance the stability of the rifamycin core. This involves creating derivatives with a stable naphthoquinone structure to resist oxidative inactivation, which is a known liability for compounds like rifampin. asm.orgtaylorandfrancis.com

Blocking Resistance Mechanisms : Novel derivatives should be designed to circumvent known bacterial resistance mechanisms. For M. abscessus, this includes creating molecules with modifications that block enzymatic ADP-ribosylation, a process that inactivates many rifamycins. asm.org

Targeting Bacterial Uptake : For pathogens like A. baumannii, designing analogs that can hijack specific bacterial uptake systems is a promising strategy. nih.gov Modifying the piperidine ring to enhance interaction with transporters like FhuE can lead to greater intracellular accumulation and potency. researchgate.netnih.gov

Optimizing Target Interaction : The ultimate goal is to inhibit the bacterial RNA polymerase. Designing derivatives that can form more stable complexes with the polymerase, especially mutant versions found in resistant strains, is a key objective. nih.gov This involves fine-tuning the molecule's shape and electronic properties to improve binding affinity. nih.gov

Improving Safety Profiles : A critical aspect of drug design is minimizing off-target effects. Future rifamycin derivatives should be engineered to have a weaker effect on human proteins like the pregnane (B1235032) X receptor (PXR) and other hepatic transporters to reduce the risk of drug-drug interactions and liver toxicity. tandfonline.com

By applying these principles, researchers aim to develop the next generation of rifamycin antibiotics that are more potent, have a broader spectrum of activity against resistant pathogens, and possess an improved safety profile. researchgate.net

Analytical Methodologies for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS has emerged as a highly sensitive and specific method for the determination of Rifabutin (B1679326) in complex biological matrices such as human plasma and breast milk. oup.comnih.govnih.gov This technique offers significant advantages, including low sample volume requirements and the ability to simultaneously quantify Rifabutin and its metabolites or other co-administered drugs. oup.comdoi.org

Several validated LC-MS/MS methods have been developed for the quantification of Rifabutin. oup.comnih.govnih.govdoi.org These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. oup.comnih.govacs.org

A key aspect of LC-MS/MS method development is the optimization of mass spectrometric parameters. For Rifabutin, detection is commonly performed in the positive electrospray ionization (ESI) mode, monitoring the transition of the protonated molecule [M+H]+ to a specific product ion. oup.com For instance, a frequently used mass transition for Rifabutin is m/z 847.7 → 815.4. oup.com

Method validation is performed according to regulatory guidelines, such as those from the FDA, to ensure the reliability of the results. nih.gov Validation parameters typically include linearity, accuracy, precision, sensitivity, and stability. nih.govdoi.org The linearity of LC-MS/MS methods for Rifabutin has been established over various concentration ranges, for example, from 1 to 1,000 ng/mL in human plasma. oup.com The accuracy and precision of these methods are generally well within the acceptable limits, with coefficients of variation (%CV) and deviations from theoretical concentrations often below 15%. nih.govdoi.org

Table 1: Examples of LC-MS/MS Method Parameters for Rifabutin Quantification

ParameterMethod 1Method 2
Biological Matrix Human PlasmaHuman Breast Milk
Extraction Method Liquid-Liquid ExtractionSolid Phase Extraction
Chromatographic Column Discovery HS C18 (50 x 4.6 mm, 5 µm) oup.comNot Specified
Mobile Phase 85% Acetonitrile (B52724) in 10 mM Ammonium Acetate (B1210297) buffer (pH 4.5) oup.com0.1% Formic acid in water and 0.1% formic acid in acetonitrile/methanol (1:1, v/v) liverpool.ac.uk
Flow Rate 0.7 mL/min oup.comNot Specified
Ionization Mode Positive Electrospray Ionization (ESI) oup.comNot Specified
Mass Transition m/z 847.7 → 815.4 oup.comNot Specified
Linearity Range 1–1,000 ng/mL oup.com0.0150–1.50 µg/mL nih.gov
Internal Standard Raloxifene oup.comNot Specified

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the determination of Rifabutin in bulk drug, pharmaceutical dosage forms, and biological fluids. ijprajournal.comresearchgate.netijpsr.cominternationalscholarsjournals.com This method is valued for its accuracy, precision, and cost-effectiveness.

Numerous reversed-phase HPLC (RP-HPLC) methods have been developed and validated for Rifabutin analysis. These methods typically utilize a C18 column as the stationary phase and a mixture of organic solvents (such as acetonitrile and methanol) and aqueous buffers as the mobile phase. researchgate.netijpsr.cominternationalscholarsjournals.com The detection wavelength is usually set around 275 nm or 278 nm, where Rifabutin exhibits significant absorbance. researchgate.netinternationalscholarsjournals.com

The validation of HPLC methods for Rifabutin is performed in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ). ijprajournal.comijpsr.com Linearity is commonly observed in concentration ranges such as 5-25 µg/ml and 10-50 µg/ml. ijprajournal.comresearchgate.net The methods demonstrate good accuracy, with recovery values often in the range of 99-101%. ijprajournal.cominternationalscholarsjournals.com Precision is confirmed by low relative standard deviation (%RSD) values for intraday and interday analyses. ijpsr.comactascientific.com

Table 2: Examples of HPLC Method Parameters for Rifabutin Analysis

ParameterMethod 1Method 2Method 3
Application Bulk and Capsule Dosage Form researchgate.netBulk and Capsule Dosage Form ijprajournal.comBulk Drug and Pharmaceutical Dosage Form internationalscholarsjournals.com
Column C18 researchgate.netC-18 (Zodiac-100) ijprajournal.comAce5-C18 (250 x 4.6 mm, 5 µm) internationalscholarsjournals.com
Mobile Phase Methanol: Acetonitrile: Ammonium Acetate buffer (50:45:05) researchgate.net0.5% Trifluoroacetic acid and Acetonitrile (30:70 v/v) ijprajournal.com50 mM Ammonium Acetate (pH 4) and Acetonitrile (50:50 v/v) internationalscholarsjournals.com
Flow Rate 1.0 ml/min researchgate.net1.2 ml/min ijprajournal.comNot Specified
Detection Wavelength 278 nm researchgate.net273 nm ijprajournal.com275 nm internationalscholarsjournals.com
Linearity Range 5-25 µg/ml researchgate.net10-50 µg/ml ijprajournal.comNot Specified
Retention Time 4.8 min researchgate.netNot SpecifiedNot Specified

Computational Modeling and Simulation in Rifabutin Research

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a target protein.

Prediction of Ligand-Target Binding Interactions

Molecular docking studies have been instrumental in elucidating the binding interactions of rifabutin (B1679326) with its molecular targets. One area of significant research has been the interaction of rifabutin with efflux pumps, such as P-glycoprotein (P-gp), which are known to contribute to multidrug resistance.

In a notable study, molecular docking simulations were performed to compare the binding of rifabutin and rifampicin (B610482) to the inhibitor binding site (M-site) of P-gp. The results revealed that rifabutin exhibits a significantly higher binding affinity for this site compared to rifampicin. Rifabutin was found to form key hydrogen bond interactions with residues Q989, Q945, and E874, in addition to more extensive hydrophobic interactions. researchgate.net This strong binding to the inhibitory site is believed to contribute to rifabutin's ability to counteract P-gp-mediated efflux. researchgate.net

The table below summarizes the key findings from the molecular docking analysis of rifabutin with P-gp.

LigandTarget SiteKey Interacting ResiduesDocking Score (kcal/mol)Free Energy of Binding (ΔG) (kcal/mol)
Rifabutin P-gp (M-site)Q989, Q945, E874-6.36-11.51
Rifampicin P-gp (M-site)Q989, Q346-2.73-5.39

Data sourced from molecular docking studies on rifamycin (B1679328) interactions with P-glycoprotein. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the physical movements of atoms and molecules over time. This technique has been applied to rifabutin research to understand the stability of drug-enzyme complexes, investigate resistance mechanisms, and explore its interactions with cellular membranes.

Membrane Interaction Dynamics and Localization within Cellular Membranes

The interaction of rifabutin with cellular membranes is a crucial aspect of its bioavailability and intracellular accumulation. MD simulations, in conjunction with membrane biophysics techniques, have been used to investigate the interaction of rifabutin with the complex cell envelope of mycobacteria.

Research has shown that rifabutin exhibits varied interaction profiles with the distinct inner and outer membrane layers of mycobacteria, which is influenced by the lipid composition of these membranes. nih.gov MD simulations have revealed that in the mycobacterial inner membrane, rifabutin partitions to the highest extent and is exclusively located in the lipid head group and interfacial region. nih.gov In contrast, within the outer membrane, the drug shows specific interaction sites in both the head group/interfacial region and the hydrophobic acyl regions. nih.gov

Furthermore, these simulations have demonstrated that rifabutin can alter the biophysical properties of the membranes. At physiologically relevant temperatures, rifabutin was found to increase the microviscosity (decrease the fluidity) of the outer membrane, particularly in the hydrophobic acyl chain region. amazonaws.com It also caused a decrease in the fluidity of the mycomembrane in both the head group/interfacial and hydrophobic acyl chain regions. amazonaws.com These alterations in membrane fluidity are likely due to the modulation of the lateral organization of the membrane and specific interactions with membrane lipids. amazonaws.com

The table below summarizes the localization of rifabutin within different mycobacterial membrane layers as determined by molecular dynamics simulations.

Membrane LayerRifabutin PartitioningLocalization
Inner Membrane HighestExclusively in the lipid head group/interfacial region
Outer Membrane LowerDistributed in both the head group/interfacial and hydrophobic acyl chain regions

Data derived from studies on the interaction of rifabutin with mycobacterial cell envelope membrane layers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jetir.org These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead candidates. nih.gov

While specific, detailed QSAR models for rifabutin and its analogs with comprehensive statistical validation are not extensively reported in the provided search results, the principles of QSAR are highly relevant to the development of new rifabutin derivatives. The synthesis and evaluation of various rifabutin analogs have provided crucial data for understanding their structure-activity relationships.

For instance, studies on novel rifamycin derivatives have shown that modifications to the chemical structure can lead to compounds with higher in vitro activity against not only Mycobacterium tuberculosis but also other mycobacterial species like Mycobacterium avium complex and Mycobacterium kansasii. nih.gov The development of a robust QSAR model for rifabutin analogs would involve:

Data Set Preparation : Compiling a dataset of rifabutin analogs with their corresponding experimentally determined anti-tubercular activities (e.g., Minimum Inhibitory Concentration, MIC).

Descriptor Calculation : Calculating various molecular descriptors for each analog. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and topological properties.

Model Development : Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation : Rigorously validating the predictive power of the model using internal and external validation techniques.

Such a QSAR model would be invaluable for the rational design of new rifabutin analogs with enhanced efficacy and potentially reduced toxicity.

Bioinformatics and Machine Learning Approaches for Drug and Target Prediction

Bioinformatics and machine learning have become pivotal in modern drug discovery and development, offering powerful tools to analyze complex biological data, predict drug-target interactions, and forecast therapeutic outcomes. researchgate.netfrontiersin.org In the context of Rifabutin and the broader class of rifamycins (B7979662), these computational approaches are primarily applied to predict drug resistance, identify new potential targets, and understand drug metabolism and interaction profiles. mdpi.comnih.gov

The application of machine learning in pharmaceutical research is transforming the process from identifying potential drug targets to optimizing candidate molecules. youtube.com These models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, enhancing the efficiency of drug discovery. youtube.com For anti-tuberculosis drugs, model-informed drug discovery and development (MID3) integrates various computational models, including machine learning and artificial intelligence, to provide predictions of drug exposure and efficacy in humans, thereby optimizing the selection of novel drug combinations. mdpi.com

Predicting Drug Resistance and Efficacy

A significant application of bioinformatics in the realm of anti-tuberculosis therapy is the prediction of drug resistance based on genomic data from Mycobacterium tuberculosis (Mtb). repec.orgnih.gov Several user-friendly bioinformatics tools have been developed to facilitate the genomic profiling of Mtb strains and predict their susceptibility to various drugs, including the rifamycin class to which Rifabutin belongs. nih.gov

A systematic review and meta-analysis of nine different bioinformatics tools demonstrated their effectiveness in predicting resistance to 14 anti-TB drugs. repec.org Tools such as TBProfiler, TGS-TB, and Mykrobe have shown outstanding accuracy in this regard. nih.gov For instance, TBProfiler was noted for its exceptional ability to predict resistance to rifampicin, a close analog of Rifabutin. repec.org Machine learning algorithms, such as the Random Forest Classifier, have also been successfully used to develop models that recommend individualized treatment regimens for rifampicin-resistant tuberculosis (RR-TB) by translating complex genomic data into optimal drug combinations. nih.govnih.gov

Below is a table summarizing the performance of selected bioinformatics tools in predicting resistance to rifampicin, which serves as a proxy for rifamycin resistance.

Bioinformatics ToolSuperiority Index (SI) [95% CI]Area Under the Curve (AUC) [95% CI]Primary Application
TBProfiler6.38 [0.60, 15.00]0.99 [0.98, 1.00]Predicting resistance to a broad range of anti-TB drugs. repec.org
TGS-TB--Noted for high efficacy in predicting resistance to pyrazinamide (B1679903) and certain second-line drugs. nih.gov
Mykrobe--Demonstrated superior accuracy for predicting moxifloxacin (B1663623) resistance. nih.gov
PhyResSE--One of the frequently evaluated tools for genomic profiling and resistance prediction. nih.gov
SAM-TB--Demonstrated satisfactory performance, but its efficacy requires further investigation. repec.orgnih.gov

Data derived from a systematic review and network meta-analysis of bioinformatics tools for predicting M. tuberculosis drug resistance. repec.org SI and AUC values are specific to Rifampicin resistance prediction where available.

Target Identification and Interaction Modeling

Computational methods are also employed to identify novel molecular targets and design new drug derivatives. One such study focused on identifying novel inhibitors for the ribonuclease VapC2 of Mtb H37Rv. mdpi.com Using rifampicin as a parent molecule due to its strong binding energy with VapC2, researchers designed 500 new derivatives in silico. These derivatives were then evaluated for their binding affinity and drug-likeness properties using molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction tools. mdpi.com

A Quantitative Structure-Activity Relationship (QSAR) model was developed to predict the antimicrobial activity of the designed derivatives. mdpi.com This approach demonstrates how computational modeling can expand the utility of an existing drug scaffold like that of rifamycins to engage new targets.

The table below presents the predicted activity of the top-performing rifampicin derivative designed in the study.

CompoundParent MoleculePredicted TargetBinding Energy (Kcal/mol)Predicted Activity (IC50 nM) via QSAR
RIF-155841 (Derivative 1)RifampicinRibonuclease VapC2 of Mtb H37Rv-8.13.87

Data from an in silico study on novel rifampicin derivatives. mdpi.com

Furthermore, model-based approaches have been used to compare the drug-drug interaction (DDI) profiles of Rifabutin and rifampicin. nih.gov Using an In vivo Mechanistic Static Model (IMSM), researchers predicted the magnitude of DDIs for 217 cytochrome P450 (CYP) substrates. This type of modeling is crucial for predicting off-target effects and ensuring the safety and efficacy of combination therapies. The model confirmed that Rifabutin is a less potent inducer of CYP enzymes compared to rifampicin, providing a quantitative basis for its more favorable DDI profile. nih.gov

Host Immune Response Modulation and Host Pathogen Interactions

Interaction with Host Immune Cells

Rifabutin's lipophilic nature facilitates its penetration into various host cells, including the primary responders of the immune system: macrophages and lymphocytes. dntb.gov.ua Its accumulation within these cells allows it to exert direct effects on their function, thereby influencing the course of an infection.

Effects on Macrophage Function

Macrophages are central to the innate immune response against intracellular pathogens like Mycobacterium tuberculosis. Rifabutin (B1679326) has been shown to readily penetrate and accumulate within macrophages. asm.org This intracellular activity is a significant advantage, as it allows the drug to target mycobacteria residing within these host cells. asm.org

Studies have demonstrated that rifabutin is active against phagocytized Mycobacterium avium complex (MAC) within mouse macrophage cell culture models. fda.gov When tested in human monocyte-derived macrophages, combinations including rifabutin have shown significant activity in reducing the colony counts of M. avium. researchgate.net In a study investigating a triple antibiotic therapy (including rifabutin, clarithromycin (B1669154), and clofazimine) on macrophages infected with Mycobacterium avium subsp. paratuberculosis (MAP), the formulation led to a significant reduction in MAP viability. drugbank.comasm.org

While rifabutin's primary role is antimicrobial, its presence within macrophages can also influence the cells' innate functions. For instance, in T-cell deficient mice infected with various strains of M. intracellulare or M. tuberculosis, rifabutin was effective in controlling the infection. researchgate.net However, it is important to note that some studies have indicated that rifabutin alone can exhibit toxicity to macrophage-like THP-1 cells at certain concentrations. mdpi.com

Influence on Lymphocyte Activity

The influence of rifabutin on lymphocyte activity is an area of ongoing investigation, with some studies suggesting potential immunomodulatory effects. Lymphocytes, including T-cells and B-cells, are key components of the adaptive immune response.

A study examining an anti-MAP triple therapy containing rifabutin found that it decreased T-cell proliferation in Jurkat T-cells stimulated with phytohemagglutinin (PHA) and MAP purified protein derivative (PPD). drugbank.comasm.org This suggests that the combination therapy has an immunomodulatory effect on T-lymphocytes. While this study involved a combination of drugs, it points to a potential role for rifabutin in modulating lymphocyte responses. Other research has noted that rifamycins (B7979662) as a class can influence lymphocyte functions, though direct, sole-acting data on rifabutin is less abundant. asm.org It has been mentioned that rifabutin may have an inhibitory effect on T-cell activation. wjgnet.com

Modulation of Host Immune Pathways

Rifabutin can influence several host immune pathways, which are crucial for orchestrating an effective defense against pathogens. These pathways include phagocytosis, the induction of innate immune responses, and the production of signaling molecules like cytokines and chemokines.

Impact on Phagocytosis and Phagosome Acidification

Phagocytosis is a critical process by which macrophages engulf and eliminate pathogens. Following phagocytosis, the pathogen is contained within a phagosome, which typically matures and acidifies to create a hostile environment for the microbe.

Induction of Innate Immune Responses (e.g., ROS, Autophagy, Apoptosis)

Rifabutin has been shown to induce various innate immune responses that contribute to the control of intracellular bacteria.

When delivered in a nano-formulation using glucan microparticles, rifabutin was found to augment a robust innate immune response in M. tuberculosis-infected J774 macrophage cells. mdpi.com This included the induction of reactive oxygen species (ROS) and reactive nitrogen species, which are potent antimicrobial molecules. mdpi.com

The same study also demonstrated that this nano-formulation of rifabutin induced autophagy and apoptosis in infected macrophages. mdpi.com Autophagy is a cellular process that can help eliminate intracellular pathogens, while apoptosis of infected cells can limit bacterial replication and spread. mdpi.com Another study showed that rifabutin, particularly in combination with other drugs, can induce early apoptosis in certain cell lines. nih.gov

Effects on Cytokine and Chemokine Production

Cytokines and chemokines are signaling proteins that play a pivotal role in regulating the immune response, including inflammation and the recruitment of immune cells.

Research on a triple antibiotic therapy containing rifabutin (RHB-104) has provided insights into its immunomodulatory effects on cytokine production in macrophages. In MAP-infected macrophages, this formulation was shown to reduce the expression and protein levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). drugbank.comasm.org This suggests a shift towards an anti-inflammatory profile.

Furthermore, rifabutin, as part of the rifamycin (B1679328) family, has been associated with the inhibition of NF-κB activation. drugbank.commdpi.com NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines and chemokines. A study demonstrated that rifabutin alone could reduce NF-κB p65 activation in a concentration-dependent manner in both MAP-infected and LPS-treated macrophages, although the effect was less potent than the combination therapy. mdpi.com

The modulation of cytokine production by rifabutin can also influence the balance between T-helper 1 (Th1) and T-helper 2 (Th2) responses. The observed decrease in pro-inflammatory cytokines like TNF-α and IL-6, coupled with an increase in IL-10, suggests a potential shift away from a strong Th1 response, which is typically associated with cell-mediated immunity against intracellular pathogens. drugbank.com

Interactive Data Table: Effect of Rifabutin-Containing Therapy on Cytokine Levels

TreatmentCell TypeConditionTNF-αIL-6IL-10Reference
Anti-MAP Therapy (RHB-104)THP-1 MacrophagesMAP-infectedReduced by 2.9-foldReduced by 2.9-foldIncreased by 5.0-fold drugbank.comasm.org

Interactive Data Table: Effect of Rifabutin on NF-κB p65 Activation

TreatmentConcentration (µg/mL)Cell TypeConditionNF-κB p65 Activation Score (%)Reference
Rifabutin0.15MacrophagesMAP-infected83.8 mdpi.com
Rifabutin0.30MacrophagesMAP-infected73.1 mdpi.com
Rifabutin0.60MacrophagesMAP-infected57.5 mdpi.com
Rifabutin0.15MacrophagesLPS-treated89.1 mdpi.com
Rifabutin0.30MacrophagesLPS-treated83.4 mdpi.com
Rifabutin0.60MacrophagesLPS-treated68.7 mdpi.com

Aryl Hydrocarbon Receptor (AhR) Signaling Modulation

Recent research has identified the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, as a significant host target for Rifabutin. nih.gov The AhR is known to bind to various molecules, including microbial virulence factors, and plays a role in regulating antibacterial responses. nih.govatsjournals.org

Studies have demonstrated that Rifabutin, along with other rifamycins, can directly bind to the AhR. nih.govatsjournals.org This interaction is not merely incidental; it actively modulates host defense mechanisms. Activation of AhR by Rifabutin has been shown to result in several downstream effects that can impact the course of a mycobacterial infection. One of the most notable consequences is the impairment of phagocytosis by macrophages. nih.govnih.gov This is a critical host defense mechanism for engulfing and clearing pathogens. By altering AhR signaling, Rifabutin can paradoxically hinder this essential innate immune function.

Furthermore, the binding of Rifabutin to AhR can lead to an increase in the drug's own metabolism. researchgate.net The AhR pathway is intrinsically linked to the expression of metabolic enzymes, such as those from the Cytochrome P450 family. nih.gov This accelerated metabolism can potentially decrease the effective concentration and efficacy of the drug at the site of infection. researchgate.net

This modulation of AhR signaling presents a complex scenario. While Rifabutin is a potent antibiotic, its interaction with AhR can trigger host responses that may be detrimental to clearing the infection and can reduce the drug's own effectiveness. nih.govnih.gov Consequently, the AhR signaling pathway has emerged as a potential target for host-directed therapies. Research has shown that inhibiting AhR with a small-molecule inhibitor can enhance the therapeutic efficacy of Rifabutin, as demonstrated in a zebrafish-Mycobacterium marinum infection model. nih.govresearchgate.net This suggests that by blocking this interaction, the negative modulation of host defenses can be prevented, allowing both the drug and the immune system to function more effectively. nih.gov

Table 1: Rifabutin and Aryl Hydrocarbon Receptor (AhR) Signaling

Interacting Molecule Host Receptor Key Molecular/Cellular Effects Functional Outcome
Rifabutin Aryl Hydrocarbon Receptor (AhR) Binds to AhR, a ligand-activated transcription factor. nih.govatsjournals.org Altered host defense and drug metabolism. nih.gov
Rifabutin-AhR Complex Macrophages Impairs phagocytosis. nih.govnih.gov Reduced clearance of mycobacteria by host immune cells. nih.gov
Rifabutin-AhR Complex Metabolic Pathways Increases Rifabutin metabolism. researchgate.net Potentially decreased drug efficacy. researchgate.net
AhR Inhibitor (e.g., CH-223191) Aryl Hydrocarbon Receptor (AhR) Blocks Rifabutin binding to AhR. atsjournals.org Enhanced human macrophage survival and limited intracellular growth of M. tuberculosis. researchgate.net Increased treatment efficacy of Rifabutin in vivo (zebrafish model). nih.gov

Reciprocal Interplay Between Rifabutin Activity and Host Immunity

Rifabutin's efficacy is closely linked to the functional state of host immune cells, particularly macrophages, which are the primary reservoir for intracellular mycobacteria. Studies have shown that in activated peritoneal and alveolar macrophages, Rifabutin exerts a dose-dependent effect on both the phagocytic index and the intracellular growth of mycobacteria. nih.gov Macrophages harvested from mice pretreated with Rifabutin demonstrated an inhibited intracellular growth of M. intracellulare, indicating that the drug can potentiate the killing capacity of these immune cells. nih.gov This highlights that Rifabutin's effectiveness is not solely based on its direct bactericidal properties but also on its ability to work in concert with a competent immune response.

The host's broader immune status, whether immunocompetent or immunocompromised, also plays a crucial role. In immunocompetent individuals, Rifabutin has been shown to be as effective as rifampicin (B610482) in treating tuberculosis. nih.gov However, its role becomes even more critical in immunocompromised patients, such as those with HIV co-infection or solid organ transplant recipients, who are at a higher risk for disseminated mycobacterial infections. oup.comcdc.gov In these populations, a weakened immune system is less capable of containing the infection, making effective antimicrobial therapy paramount. Clinical data indicate that Rifabutin-based regimens are efficacious in HIV-infected patients. nih.govcdc.gov However, the degree of immunodeficiency, often measured by CD4+ T-lymphocyte counts, can impact the risk of developing infections like tuberculous meningitis. oup.com

Innovative therapeutic strategies are leveraging this interplay by using drug delivery systems to enhance Rifabutin's interaction with the immune system. For instance, encapsulating Rifabutin in β-glucan microparticles has been shown to facilitate targeted delivery to macrophages. nih.gov These particles are readily phagocytosed, and this delivery method not only concentrates the drug within the target cells but also appears to augment a robust innate immune response, further enhancing the mycobactericidal effect. nih.gov This approach exemplifies how understanding the reciprocal relationship between Rifabutin and host immunity can lead to more effective treatment strategies.

Table 2: Interplay Between Rifabutin and Host Immune Status

Host Immune Status Effect on Rifabutin Activity Effect of Rifabutin on Host Immune Response
Immunocompetent Rifabutin demonstrates high efficacy, comparable to other first-line rifamycins for tuberculosis treatment. nih.gov In activated macrophages, Rifabutin inhibits the intracellular growth of mycobacteria in a dose-dependent manner. nih.gov
Immunocompromised (e.g., HIV infection, Solid Organ Transplant) Rifabutin is a crucial component of therapy due to the host's diminished ability to control infection. oup.comcdc.gov Efficacy is maintained, but management is complex due to drug-drug interactions with immunosuppressants. nih.gov Rifabutin is used for prophylaxis and treatment of disseminated mycobacterial diseases that are common in this population. atsjournals.org
In Vitro (Activated Macrophages) The drug's ability to kill intracellular mycobacteria is evident and can be measured. nih.govoup.com Rifabutin treatment of macrophages can enhance their ability to control intracellular bacterial growth. nih.gov
Enhanced Delivery (e.g., β-glucan particles) Targeting Rifabutin to macrophages via β-glucan particles increases its intracellular concentration and mycobactericidal effect. nih.govresearchgate.net The β-glucan carrier itself can act as a pathogen-associated molecular pattern (PAMP), stimulating receptor-mediated phagocytosis and augmenting the innate immune response. nih.gov

Q & A

Q. What experimental designs are optimal for studying Rifabutin resistance evolution in Mycobacterium tuberculosis?

  • Methodological Answer : Use continuous culture systems (e.g., chemostats) under sub-inhibitory Rifabutin concentrations. Perform whole-genome sequencing at serial timepoints to track mutation accumulation. Apply population genetics models (e.g., Wright-Fisher) to predict resistance trajectories .

Data Management and Reproducibility

Q. How do I ensure dataset relevance and trustworthiness when reusing Rifabutin PK data from public repositories?

  • Methodological Answer : Use Google Dataset Search to identify datasets with metadata on study design (e.g., dosing, sampling intervals). Cross-check with primary literature for validation methods. Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) to assess data quality .

Q. What tools facilitate harmonization of heterogeneous Rifabutin efficacy data across studies?

  • Methodological Answer : Use standardized data dictionaries (e.g., CDISC for clinical trials) and ontologies (e.g., Drug Ontology) for semantic alignment. Employ tools like MetaLab for meta-analysis of in vitro data .

Ethical and Interdisciplinary Considerations

Q. How can I ethically justify Rifabutin trials in pediatric populations given limited existing safety data?

  • Methodological Answer : Conduct dose-ranging studies using physiologically based PK (PBPK) modeling to extrapolate adult data. Engage community advisory boards (CABs) to address caregiver concerns. Use adaptive trial designs to minimize risk .

Q. What cross-disciplinary frameworks enhance Rifabutin research in zoonotic MAC infections?

  • Methodological Answer : Collaborate with veterinary microbiologists to isolate MAC strains from livestock. Use One Health approaches to model transmission dynamics and assess environmental reservoirs (e.g., soil, water). Apply geospatial analysis to map outbreak clusters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.